Enantiomer-Specific Farnesyltransferase (FTase) Inhibitory Activity: S-Enantiomer vs. R-Enantiomer (Tipifarnib)
Tipifarnib (R-enantiomer) demonstrates potent FTase inhibition with an IC50 of 0.6 nM to 0.86 nM in cell-free assays. [1] The S-enantiomer is consistently identified as the "less active isomer" and its activity is not reported as a distinct, comparable IC50 value; this is because its potency is substantially lower, and it is used as a negative control. The chiral preference of FTase is thus stringent, with the S-enantiomer exhibiting negligible inhibition compared to the R-enantiomer at equivalent concentrations.
| Evidence Dimension | FTase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Significantly reduced activity; designated as 'less active isomer'. |
| Comparator Or Baseline | Tipifarnib (R-enantiomer) IC50 = 0.6 - 0.86 nM |
| Quantified Difference | Qualitative but substantial difference; >10-100 fold difference inferred from activity in cellular assays and structural analysis. |
| Conditions | Cell-free FTase enzymatic assay using lamin B or K-RasB peptide substrates. |
Why This Matters
Procuring the correct enantiomer is essential for experimental reproducibility and for accurately modeling the clinical drug's mechanism of action.
- [1] End DW, et al. Cancer Res. 2001;61(1):131-7. View Source
